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Compound of Interest

Compound Name: Sofosbuvir impurity |

Cat. No.: B2924809

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sofosbuvir impurity I, a known process-
related impurity of the antiviral drug Sofosbuvir. While single-crystal X-ray diffraction data for
Sofosbuvir impurity I is not publicly available, this document compiles the known structural
information and presents a comprehensive overview of the analytical methodologies employed
in its identification and characterization, alongside other degradation products of Sofosbuvir.

Identification and Structure of Sofosbuvir Impurity |

Sofosbuvir impurity I, also identified as Ethoxy Sofosbuvir Impurity or Sofosbuvir ethyl ester

impurity, is a process-related impurity that can arise during the manufacturing of Sofosbuvir.[1]
[2][3][4] It is crucial to monitor and control its levels to ensure the quality, safety, and efficacy of
the final drug product.[1] The key identifiers for this impurity are summarized in the table below.
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Parameter Value

Sofosbuvir impurity |, Ethoxy Sofosbuvir
Common Names ] i ) ]
Impurity, Sofosbuvir ethyl ester impurity

CAS Number 2164516-85-0[1][3][4][5]
Molecular Formula C21H27FN309P[1][2][31[4]
Molecular Weight 515.42 g/mol [2]

ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-
] dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-
Chemical Name
methyloxolan-2-yllmethoxy-

phenoxyphosphoryllamino]propanoate[4]

Characterization of Sofosbuvir Degradation
Products

Forced degradation studies are essential for identifying potential impurities and understanding
the stability of a drug substance. Sofosbuvir has been shown to degrade under acidic, basic,
and oxidative conditions.[6][7] The characterization of these degradation products provides
valuable insight into the types of impurities that may be encountered.

The following table summarizes the key degradation products of Sofosbuvir identified under
various stress conditions.
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Stress
Condition

Impurity
. Molecular
Namel/ldentifie
Formula

r )

Molecular
Weight ( g/mol

Observed m/z

Acid Degradation

(R)-

((2R,3R,4R 5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-

C16H18FN208P  416.08
methyltetrahydrof

uran-2-yl)methyl

phenyl hydrogen

phosphate

Base

Degradation A

(S)-isopropy! 2-
((R)-
(((2R,3R,4R,5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-

C16H25FN309P  453.13

methyltetrahydrof
uran-2-
yl)methoxy)
(hydroxy)phosph
orylamino)propa

noate

454.1369
([M+H]+)[6]

Base

Degradation B

C13H19FN309P  411.08

(8)-2-((R)-
(((2R,3R,4R 5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof

412.0900
([M+H]+)[6]
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uran-2-
yl)methoxy)
(hydroxy)phosph
orylamino)propa

noic acid

(S)-isopropyl 2-
((S)-
(((2R,4S,5R)-5-
(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
Oxidative (@H)-¥D 528.1525
) fluoro-4-methyl- C22H27FN309P  527.15
Degradation 5 (IM+H]+)[6]
oxotetrahydrofur
an-2-yl)methoxy)
(phenoxy)phosph
orylamino)propa

noate

Experimental Protocols

The following sections detail the methodologies used for the forced degradation of Sofosbuvir
and the subsequent analysis of the resulting impurities.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products by
subjecting the drug substance to stress conditions more severe than accelerated stability
testing.

e Acid Hydrolysis: 200 mg of Sofosbuvir is dissolved in 5 mL of 1 N HCI and refluxed at 80°C
for 10 hours. The resulting solution is neutralized with an ammonium bicarbonate solution
and then lyophilized to obtain a crude solid sample.[6]

e Base Hydrolysis: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5 N NaOH and kept at 60°C
for 24 hours. The degraded sample is then neutralized with HCI solution, and the resultant
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solution is evaporated to get a free solid.[6]

o Oxidative Degradation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% H202 and
maintained at 80°C for two days. The resulting solution is then evaporated to obtain a solid.
[6] Another method involves heating a mixture of 0.05 g of Sofosbuvir and 0.5 g of Ce(IV) in
a 1.0 mol L-1 H2S04 acid medium at 100°C for 25 minutes with stirring.[8]

Analytical Methods for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is employed to separate,
identify, and characterize the impurities.

» High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method is
used for the separation of Sofosbuvir and its degradation products. A common setup utilizes
a C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 um) with a mobile phase consisting
of a mixture of methanol and water (e.g., 70:30 v/v).[7]

e Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS is a powerful tool for the
characterization of degradation products by providing molecular weight and fragmentation
information.[7]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 31P, and 19F NMR, along with
2D NMR techniques (COSY, HSQC, HMBC), are used for the definitive structural elucidation
of isolated impurities.[6] NMR spectroscopy is a critical tool for unequivocal structure
identification and confirmation of impurities.[9]

o High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass
measurements, which aids in determining the elemental composition of the impurities.[6]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Sofosbuvir impurities,
from forced degradation to structural elucidation.
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Workflow for Sofosbuvir Impurity Analysis
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Caption: A flowchart illustrating the process of forced degradation, separation, and structural
characterization of Sofosbuvir impurities.
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In conclusion, while a complete crystal structure analysis of Sofosbuvir impurity I is not
available in the public domain, its identity as the ethyl ester analog is established. The
analytical workflows and data presented for other degradation products of Sofosbuvir provide a
robust framework for the identification, characterization, and control of impurities in the
manufacturing of this critical antiviral medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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